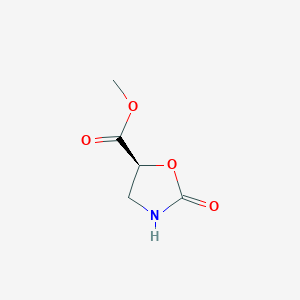
Methyl (s)-2-oxooxazolidine-5-carboxylate
Übersicht
Beschreibung
Methyl (s)-2-oxooxazolidine-5-carboxylate, also known as MOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. MOC is a chiral molecule that is synthesized through a multi-step process, and its unique structure and properties make it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Enzyme Catalysis and Biological Reactions
- Methyl (s)-2-oxooxazolidine-5-carboxylate and its analogs have been studied for their interactions with enzymes such as 5-oxo-L-prolinase. These interactions offer insights into enzyme catalysis and the effects of structural modifications on enzymatic reactions, potentially informing drug design and biochemical studies (Williamson & Meister, 1982).
Therapeutic Potential
- Analog compounds of methyl (s)-2-oxooxazolidine-5-carboxylate, such as L-2-oxothiazolidine-4-carboxylate, have been explored for their potential therapeutic applications. For example, their ability to stimulate hepatic glutathione formation could be utilized in treating conditions related to glutathione depletion (Williamson & Meister, 1981).
Catalysis in Chemical Synthesis
- Methyl (s)-2-oxooxazolidine-5-carboxylate derivatives have been used in enhancing enantiocontrol in catalytic metal carbene transformations. Such applications are significant in synthetic organic chemistry for producing enantiomerically pure compounds (Doyle et al., 2010).
Understanding Biological Mechanisms
- Methylglyoxal, a related compound, is involved in modifying proteins and is associated with complications in diabetes and neurodegenerative diseases. Such research enhances understanding of the molecular mechanisms underlying various diseases (Nemet, Varga-Defterdarović, & Turk, 2006).
Drug Development
- Derivatives of methyl (s)-2-oxooxazolidine-5-carboxylate have been synthesized and tested for their potential anticancer activities, showcasing the role of this compound in the development of new therapeutic agents (Gaber et al., 2021).
Eigenschaften
IUPAC Name |
methyl (5S)-2-oxo-1,3-oxazolidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c1-9-4(7)3-2-6-5(8)10-3/h3H,2H2,1H3,(H,6,8)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAIRDDVWDKCTO-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CNC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (s)-2-oxooxazolidine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(3-Nitrobenzyl)oxy]methyl}piperidine](/img/structure/B1451487.png)
![benzyl N-[(2R)-4-aminobutan-2-yl]carbamate](/img/structure/B1451490.png)

![3-[2-(3-Methylphenoxy)ethyl]piperidine](/img/structure/B1451492.png)









![(1-methyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1451510.png)